
(Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound with a unique structure that includes a purine base, a cyclopropyl group, and a methanol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the cyclopropyl group, and the final methanol addition. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)ethanol
- (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)propanol
Uniqueness
The uniqueness of (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol lies in its specific structural features, such as the combination of a purine base with a cyclopropyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
210355-05-8 |
|---|---|
分子式 |
C13H16N6O |
分子量 |
272.31 g/mol |
IUPAC名 |
[(2Z)-2-[[2-amino-6-(cyclopropylamino)purin-9-yl]methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C13H16N6O/c14-13-17-11(16-9-1-2-9)10-12(18-13)19(6-15-10)4-7-3-8(7)5-20/h4,6,8-9,20H,1-3,5H2,(H3,14,16,17,18)/b7-4- |
InChIキー |
DPTRQGRTNTZGFK-DAXSKMNVSA-N |
異性体SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)/C=C\4/CC4CO |
正規SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C=C4CC4CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




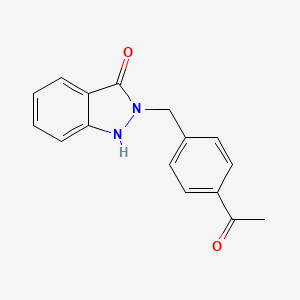

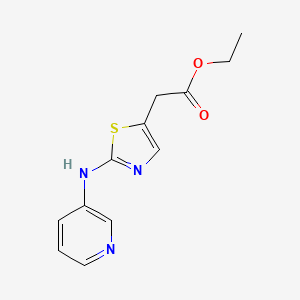
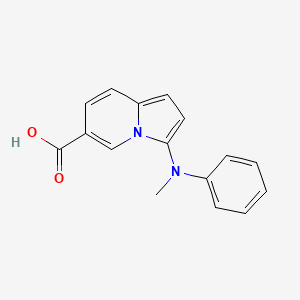

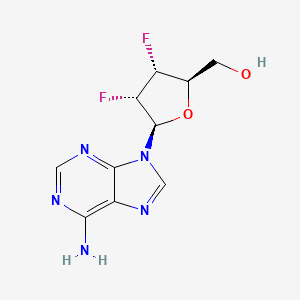
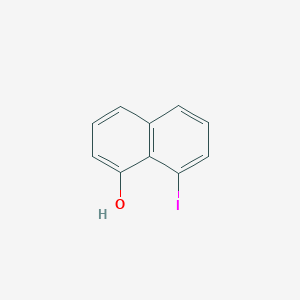

![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)
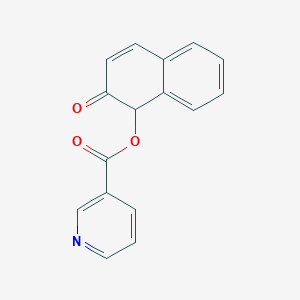
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
